Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate
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Overview
Description
Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate is a chemical compound with the molecular formula C22H22FNO6S and a molecular weight of 447.48 g/mol. This compound has garnered attention due to its potential as a potent inhibitor of specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the sulfonylation of the piperidine ring and the esterification of the resulting compound to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar steps to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine .
Scientific Research Applications
Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor, which could have implications for understanding enzyme function and regulation.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-(2-(4-chlorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate
- Methyl 2-((1-(2-(4-bromobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate
- Methyl 2-((1-(2-(4-methylbenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate
Uniqueness
Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate is unique due to the presence of the fluorobenzoyl group, which can enhance its binding affinity and specificity for certain enzymes compared to its analogs with different substituents.
Properties
IUPAC Name |
methyl 2-[1-[2-(4-fluorobenzoyl)benzoyl]piperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO6S/c1-30-20(25)14-31(28,29)17-10-12-24(13-11-17)22(27)19-5-3-2-4-18(19)21(26)15-6-8-16(23)9-7-15/h2-9,17H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKBMNAHYAVLNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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